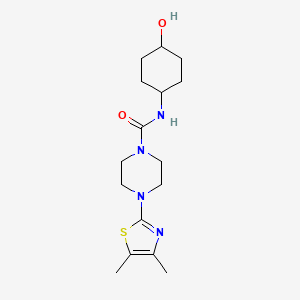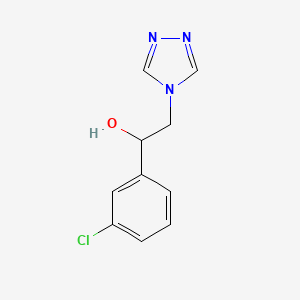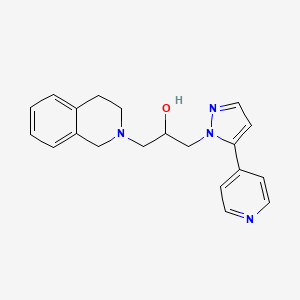
1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol is a chemical compound that has been widely used in scientific research. It is a synthetic molecule that has been developed for its potential use as a drug, specifically for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 4 and 6, which are critical for the progression of the cell cycle. By inhibiting these enzymes, the compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol have been studied extensively. The compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol in lab experiments is its high selectivity for cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol. One direction is the optimization of the synthesis method to produce higher yields of the compound with improved purity. Another direction is the development of new drug formulations that improve the solubility and bioavailability of the compound. Additionally, further research is needed to better understand the mechanism of action of the compound and its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of 1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol involves the reaction of 2-pyridin-3-ylimidazole with morpholine in the presence of a catalyst. The resulting product is then reacted with 3-chloropropan-1-ol to produce the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol has been used in various scientific research applications. It has been studied for its potential use as a drug for the treatment of cancer, specifically for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and diabetes.
properties
IUPAC Name |
1-morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-14(11-18-6-8-21-9-7-18)12-19-5-4-17-15(19)13-2-1-3-16-10-13/h1-5,10,14,20H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLMWZLINCXHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2C=CN=C2C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-(2-pyridin-3-ylimidazol-1-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[2-(2-Methoxyphenyl)ethylamino]-6-methylpyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636715.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B6636717.png)
![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
![3-(2-Chloro-3-methylphenyl)-1-[(2-hydroxycyclopentyl)methyl]-1-methylurea](/img/structure/B6636742.png)

![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)
![1-benzoyl-N-[(2-hydroxycyclopentyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6636780.png)

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)

![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)

